![molecular formula C10H17NO B1485462 (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol CAS No. 2165739-31-9](/img/structure/B1485462.png)
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, also known as (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two different forms, known as enantiomers, which can be distinguished based on their physical and chemical properties. This compound is important for its potential applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry.
Scientific Research Applications
Catalytic Applications
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol and its derivatives have been explored in the field of catalysis. For instance, a derivative of this compound, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has demonstrated effectiveness as an organocatalyst in asymmetric Michael addition reactions, showcasing good to high yield and excellent enantioselectivities (Cui Yan-fang, 2008).
DNA and RNA Interactions
Research on intercalating nucleic acids (INAs) includes the use of derivatives of (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol. These derivatives, when incorporated into oligodeoxynucleotides (ODN) as a bulge, formed an INA that slightly destabilized the INA-DNA duplex, while strongly destabilizing the INA-RNA duplex, indicating potential applications in genetic research and therapy (V. Filichev & E. Pedersen, 2003).
Supramolecular Structures
The compound has been studied for its role in forming supramolecular structures. For example, derivatives of this compound have been involved in creating molecular columns and hydrophilic tubes through hydrogen bonding, which has implications in understanding nucleic acid structures and functions (Yuan Cheng et al., 2011).
Synthesis and Chemical Reactivity
This compound and its related derivatives have also been a focus in synthetic chemistry. For example, research has shown that pyrrolidines, which include derivatives of (3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol, can be synthesized in [3+2] cycloaddition reactions and have applications in medicine and industry (Magdalena Żmigrodzka et al., 2022).
Inhibitory Activity in Biomedical Applications
The compound's derivatives have been evaluated as potential inhibitors of purine nucleoside phosphorylase (PNP), with some derivatives showing nanomolar competitive inhibition. This finding is significant for developing treatments targeting specific cellular processes (D. Rejman et al., 2012).
properties
IUPAC Name |
(3S,4R)-4-(3,3-dimethylbut-1-ynyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)5-4-8-6-11-7-9(8)12/h8-9,11-12H,6-7H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHUOSFUYQCHIV-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3,3-dimethylbut-1-yn-1-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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